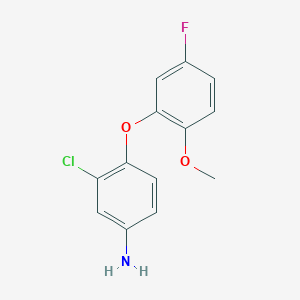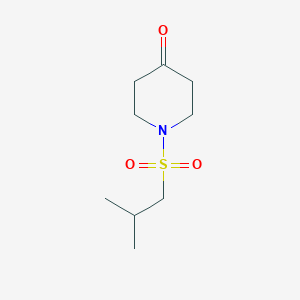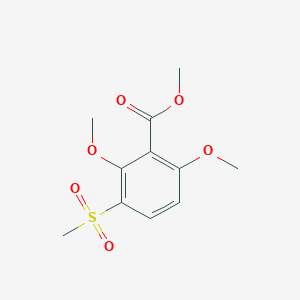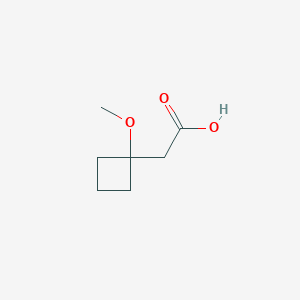
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Vue d'ensemble
Description
“3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline” is a complex organic compound. It contains a chloro group, a fluoro group, a methoxy group, and an aniline group attached to different positions of two benzene rings .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, fluoro, and methoxy groups, and the formation of the aniline group. The exact synthesis process would depend on the starting materials and the specific conditions under which the reactions are carried out .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of two benzene rings, one of which has a chloro and an aniline group attached, and the other has a fluoro and a methoxy group attached .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Given the presence of the aniline group, it could potentially undergo reactions typical of amines, such as acylation or alkylation .Mécanisme D'action
Propriétés
IUPAC Name |
3-chloro-4-(5-fluoro-2-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-17-12-4-2-8(15)6-13(12)18-11-5-3-9(16)7-10(11)14/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXGKRVSRYLRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531386.png)
![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)
![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)

![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)


